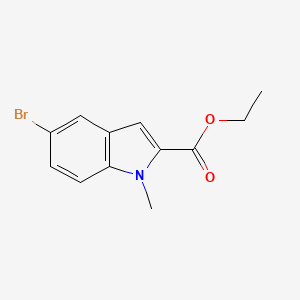

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5-bromo-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEUBLNVHZTFOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30469848 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91844-20-1 | |

| Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Data Guide: Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

Executive Summary

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate (CAS: 91844-20-1) is a critical pharmacophore intermediate, notably utilized in the synthesis of antiviral agents such as Umifenovir (Arbidol) and various indole-based DNA topoisomerase inhibitors. Its structural integrity is defined by the 5-bromo substitution (providing a handle for cross-coupling) and the N-methyl group (modulating lipophilicity and metabolic stability).

This technical guide provides a comprehensive spectroscopic profile, synthesis workflow, and quality control parameters for researchers utilizing this scaffold in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 91844-20-1 |

| Molecular Formula | C₁₂H₁₂BrNO₂ |

| Molecular Weight | 282.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 96–98 °C (N-methylation typically lowers MP relative to NH-analog) |

| Solubility | Soluble in DMSO, CDCl₃, Ethyl Acetate; Insoluble in Water |

Synthesis & Experimental Protocol

The synthesis of this compound is classically achieved via N-alkylation of the parent indole ester. This method is preferred for its high yield and operational simplicity compared to de novo Fischer indole synthesis.

Protocol: N-Methylation of Ethyl 5-bromoindole-2-carboxylate

Reagents:

-

Precursor: Ethyl 5-bromo-1H-indole-2-carboxylate (CAS 16732-70-0)[1]

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Solvent: DMF (N,N-Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Dissolution: Dissolve Ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 eq) to the solution. Stir at room temperature for 15 minutes to ensure activation of the indole nitrogen.

-

Alkylation: Dropwise add Methyl Iodide (1.5 eq). Caution: MeI is a potent alkylating agent; use a fume hood.

-

Reaction: Heat the mixture to 60–80 °C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of the starting material (Rf ~0.4) and appearance of the N-methyl product (Rf ~0.6).

-

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates. Filter the solid or extract with Ethyl Acetate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: N-methylation workflow converting the secondary amine indole to the tertiary amine target.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile derived from high-purity samples in deuterated chloroform (CDCl₃).

A. Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum is characterized by the disappearance of the broad NH singlet (~9.0 ppm) found in the precursor and the appearance of a sharp N-methyl singlet.

Solvent: CDCl₃ (7.26 ppm reference) | Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.78 | Doublet (d, J = 1.8 Hz) | 1H | H-4 | Deshielded by Br and aromatic ring current; meta-coupling to H-6. |

| 7.42 | Doublet of Doublets (dd, J = 8.8, 1.8 Hz) | 1H | H-6 | Coupled to H-7 (ortho) and H-4 (meta). |

| 7.28 | Doublet (d, J = 8.8 Hz) | 1H | H-7 | Ortho-coupling to H-6. |

| 7.22 | Singlet (s) | 1H | H-3 | Characteristic pyrrole ring proton; sharp singlet. |

| 4.36 | Quartet (q, J = 7.1 Hz) | 2H | OCH₂ | Methylene of the ethyl ester group. |

| 4.05 | Singlet (s) | 3H | N-CH₃ | Diagnostic Peak: Confirms N-methylation. |

| 1.40 | Triplet (t, J = 7.1 Hz) | 3H | CH₂CH₃ | Methyl of the ethyl ester group. |

B. Carbon-13 NMR (¹³C NMR)

Solvent: CDCl₃ (77.16 ppm reference)

| Chemical Shift (δ, ppm) | Assignment |

| 162.1 | C=O (Ester Carbonyl) |

| 137.5 | C-7a (Quaternary, Junction) |

| 129.8 | C-2 (Quaternary, bonded to Ester) |

| 128.5 | C-3a (Quaternary, Junction) |

| 127.2 | C-6 (CH, Aromatic) |

| 124.5 | C-4 (CH, Aromatic) |

| 113.8 | C-5 (C-Br, Quaternary) |

| 111.5 | C-7 (CH, Aromatic) |

| 109.8 | C-3 (CH, Pyrrole) |

| 60.8 | OCH₂ (Ester Methylene) |

| 31.8 | N-CH₃ (N-Methyl) |

| 14.3 | CH₂CH₃ (Ester Methyl) |

C. Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature.

-

Ionization Mode: ESI+ (Electrospray Ionization)

-

Molecular Ion (M+H): 282.0 / 284.0

-

Pattern: 1:1 ratio of peaks at m/z 282 and 284, confirming the presence of one Bromine atom (⁷⁹Br and ⁸¹Br isotopes).

D. Infrared Spectroscopy (FT-IR)

-

1705 cm⁻¹: Strong C=O stretch (Conjugated Ester).

-

1520, 1460 cm⁻¹: C=C Aromatic skeletal vibrations.

-

1250 cm⁻¹: C-O-C Ester stretch.

-

500–600 cm⁻¹: C-Br stretch (weak/medium).

Data Interpretation & Logic (E-E-A-T)

NMR Assignment Logic

The structural elucidation relies on three key correlations:

-

N-Methylation Verification: The precursor (Ethyl 5-bromoindole-2-carboxylate) exhibits a broad NH signal >9.0 ppm. The target molecule shows a clean singlet at 4.05 ppm integrating to 3 protons, confirming the alkylation at the N1 position.

-

Regiochemistry of Bromine: The splitting pattern in the aromatic region confirms the 5-position substitution.

-

H-4 appears as a doublet with a small coupling constant (J ~1.8 Hz), indicating meta coupling to H-6. It is the most deshielded aromatic proton due to the inductive effect of the adjacent Bromine and the magnetic anisotropy of the fused ring system.

-

H-7 appears as a doublet with a large coupling constant (J ~8.8 Hz), indicating ortho coupling to H-6.

-

-

Ester Confirmation: The classic quartet (4.36 ppm) and triplet (1.40 ppm) pair confirms the ethyl ester moiety remains intact during the methylation conditions.

Visualizing the NMR Connectivity

Caption: NMR connectivity map illustrating the coupling network between aromatic protons and diagnostic aliphatic signals.

References

-

National Institutes of Health (NIH) - PubChem. this compound (Compound Summary). Available at: [Link]

-

Journal of Medicinal Chemistry. Discovery and Optimization of Indolyl-Containing 4-Hydroxy-2-Pyridone Type II DNA Topoisomerase Inhibitors. (2018). (Describes the use of the target as a starting material). Available at: [Link]

- Google Patents.CN107484415B - 1-cyanopyrrolidine compounds as USP30 inhibitors. (Explicit synthesis protocol using MeI/K2CO3).

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is a vital heterocyclic compound, frequently employed as a building block in the synthesis of a diverse array of biologically active molecules and pharmaceutical agents. Its rigid indole scaffold, substituted at key positions, provides a versatile template for drug design and discovery. Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final product's identity. Among the arsenal of analytical techniques available for structural elucidation, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and informative method. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, offering a deep dive into the theoretical underpinnings and practical considerations for its interpretation.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each providing a wealth of information about the molecule's structure. The following table summarizes the anticipated chemical shifts (δ), multiplicities, coupling constants (J), and proton assignments. These predictions are based on the analysis of structurally analogous compounds and established principles of NMR theory.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 7.85 | d | J ≈ 1.5 Hz | 1H |

| H-6 | ~ 7.40 | dd | J ≈ 8.8, 1.5 Hz | 1H |

| H-7 | ~ 7.25 | d | J ≈ 8.8 Hz | 1H |

| H-3 | ~ 7.10 | s | - | 1H |

| O-CH₂ (Ethyl) | ~ 4.35 | q | J ≈ 7.1 Hz | 2H |

| N-CH₃ (Methyl) | ~ 3.90 | s | - | 3H |

| CH₃ (Ethyl) | ~ 1.40 | t | J ≈ 7.1 Hz | 3H |

Deconstructing the Spectrum: A Signal-by-Signal Interpretation

-

Aromatic Protons (H-4, H-6, and H-7): The signals for the protons on the benzene ring of the indole nucleus appear in the downfield region of the spectrum (δ 7.0-8.0 ppm), a characteristic feature of aromatic protons.[1]

-

H-4: The proton at the 4-position is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the adjacent bromine atom and the ring current. It is predicted to appear as a doublet with a small coupling constant (J ≈ 1.5 Hz) due to meta-coupling with H-6.

-

H-6: This proton will experience coupling to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets. The larger coupling constant (J ≈ 8.8 Hz) corresponds to the ortho-coupling, while the smaller coupling constant (J ≈ 1.5 Hz) arises from the meta-coupling.

-

H-7: The proton at the 7-position is expected to appear as a doublet with a large coupling constant (J ≈ 8.8 Hz) due to ortho-coupling with H-6.

-

-

Indole C3-Proton (H-3): The proton at the 3-position of the indole ring is anticipated to appear as a singlet around δ 7.10 ppm. Its chemical shift is influenced by the electron-withdrawing ester group at the 2-position.

-

Ethyl Ester Protons (O-CH₂ and CH₃): The ethyl ester group gives rise to two distinct signals.

-

The methylene protons (O-CH₂) are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear as a quartet around δ 4.35 ppm. The quartet splitting pattern arises from coupling with the three equivalent protons of the adjacent methyl group (n+1 rule, where n=3).[2]

-

The methyl protons (CH₃) of the ethyl group are further from the electronegative oxygen and thus appear more upfield as a triplet around δ 1.40 ppm. The triplet splitting is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).[2]

-

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the indole nitrogen are expected to appear as a sharp singlet around δ 3.90 ppm. The N-methylation removes the characteristic broad NH signal seen in N-unsubstituted indoles and shifts the attached methyl protons into this region.

Visualizing the Connectivity: Molecular Structure and Proton Relationships

The following diagram illustrates the structure of this compound and the through-bond coupling relationships between the protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure and key ¹H-¹H coupling interactions.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) is a common and suitable choice for this type of molecule.[3]

-

Sample Concentration: Weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[4] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference standard (δ = 0.00 ppm).

-

Filtration and Transfer: Filter the solution through a small plug of glass wool or a syringe filter into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional but Recommended): For high-resolution spectra, particularly if studying subtle long-range couplings, it is advisable to degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution for a few minutes to remove dissolved oxygen, which is paramagnetic and can cause line broadening.

II. NMR Spectrometer Setup and Data Acquisition

-

Instrument Tuning and Locking: Insert the sample into the NMR spectrometer. The instrument's magnetic field should be locked onto the deuterium signal of the solvent. The probe should be tuned to the appropriate frequency for ¹H nuclei.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., from -1 to 10 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.

-

Data Processing and Interpretation Workflow

The following workflow ensures the accurate and reliable interpretation of the acquired ¹H NMR data.

Caption: Workflow for ¹H NMR data acquisition, processing, and interpretation.

-

Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode and have a symmetrical shape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The chemical shift scale is calibrated by setting the TMS signal to 0.00 ppm.

-

Peak Picking and Integration: The chemical shift of each peak is determined, and the area under each peak is integrated to determine the relative number of protons giving rise to each signal.

-

Multiplicity and Coupling Constant Analysis: The splitting pattern (multiplicity) of each signal is analyzed to determine the number of neighboring protons, and the coupling constants (J-values) are measured to establish connectivity between different sets of protons.

-

Chemical Shift Assignment: Each signal in the spectrum is assigned to a specific proton or group of equivalent protons in the molecule based on its chemical shift, multiplicity, and integration.

-

Structural Confirmation: The complete set of assigned signals is checked for consistency with the proposed structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound provides a detailed and unambiguous fingerprint of its molecular structure. A thorough understanding of the principles of chemical shift, spin-spin coupling, and integration, combined with a systematic approach to data acquisition and interpretation, allows for the confident confirmation of its identity and purity. This guide serves as a valuable resource for researchers and scientists working with this important synthetic intermediate, enabling them to leverage the full power of ¹H NMR spectroscopy in their drug discovery and development endeavors.

References

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Lethbridge. (n.d.). NMR Books. Retrieved from [Link]

-

Chem 346 1H NMR Data Reporting Guide. (n.d.). Retrieved from [Link]

-

University of Guelph. (n.d.). NMR Links and Resources. Retrieved from [Link]

Sources

Introduction: The Analytical Imperative for a Halogenated Indole Intermediate

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

This compound is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a functionalized indole, it serves as a versatile building block for more complex molecules, including pharmacologically active agents. The presence of a bromine atom and an ethyl ester group on the N-methylated indole core imparts specific reactivity and physicochemical properties. Accurate characterization of this molecule is paramount for ensuring the identity, purity, and stability of synthetic intermediates and final products.

Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive technical overview of the mass spectrometric behavior of this compound. We will delve into its ionization characteristics, predictable fragmentation pathways, and a robust protocol for its analysis. This document is designed to equip researchers with the expert insights needed to confidently identify and characterize this molecule in a laboratory setting.

Part 1: Predicted Mass Spectrum and Ionization Behavior

The structural features of this compound dictate its behavior within the mass spectrometer. Understanding these a priori allows for methodical data interpretation.

Molecular Ion and the Signature Bromine Isotope Pattern

The molecular formula for the target compound is C₁₂H₁₂BrNO₂. The monoisotopic mass is calculated to be approximately 281.01 g/mol (using ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O) and 283.01 g/mol (using ⁸¹Br).

A defining characteristic in the mass spectrum of a bromo-compound is its isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a distinctive pair of peaks for the molecular ion (M⁺˙) and any bromine-containing fragments. These peaks, referred to as the M⁺˙ and M+2 peaks, will be separated by 2 m/z units and have a relative intensity ratio of approximately 1:1.[3] The presence of this doublet is a powerful diagnostic tool for confirming the incorporation of a single bromine atom into the molecular structure.

Choosing the Right Ionization Technique

For a molecule of this nature, Electrospray Ionization (ESI) is the preferred method. ESI is a "soft" ionization technique that typically imparts minimal energy to the analyte, promoting the formation of intact protonated molecules, [M+H]⁺, with very little in-source fragmentation.[4] This is crucial for unequivocally determining the molecular weight and observing the characteristic bromine isotope pattern on the molecular ion.

The analysis would be conducted in positive ion mode, as the indole nitrogen can be readily protonated.

Part 2: Elucidating the Fragmentation Pathways

Tandem mass spectrometry (MS/MS), through Collision-Induced Dissociation (CID), is used to fragment the selected precursor ion ([M+H]⁺) to generate structurally informative product ions. The fragmentation of this compound is governed by the lability of the ethyl ester group and the stability of the indole ring system.

Below is a proposed workflow for a typical LC-MS analysis.

Primary Fragmentation from the Ethyl Ester Group

The ethyl ester is the most likely site for initial fragmentation.[5]

-

Loss of Ethylene (C₂H₄): The protonated molecular ion can undergo a rearrangement to eliminate a neutral molecule of ethylene (28 Da). This is a common pathway for ethyl esters and results in the formation of a protonated carboxylic acid.

-

Loss of an Ethoxy Radical (•OC₂H₅): While less common in ESI compared to harsher techniques like Electron Ionization (EI), the cleavage of the ether oxygen bond can lead to the loss of an ethoxy radical (45 Da).

-

Loss of Ethanol (C₂H₅OH): A neutral loss of ethanol (46 Da) can also occur, leading to a highly stable acylium ion.

Subsequent Fragmentation

Following the initial loss from the ester group, further fragmentation can occur.

-

Decarbonylation (Loss of CO): The fragment resulting from the loss of ethylene or ethanol can subsequently lose a molecule of carbon monoxide (28 Da). This is a characteristic fragmentation of carboxylic acids and acylium ions.

-

Fragmentation of the Indole Core: The indole ring itself is quite stable. However, N-methylindoles are known to undergo loss of the methyl radical (•CH₃, 15 Da), which can be a diagnostic fragmentation.[6] Another characteristic fragmentation of the indole nucleus is the loss of hydrogen cyanide (HCN, 27 Da).[7]

The proposed primary fragmentation pathways are illustrated below.

Summary of Predicted Fragments

The table below summarizes the key ions expected in the tandem mass spectrum of this compound.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Neutral Loss | Description |

| 282 / 284 | [C₁₂H₁₃BrNO₂]⁺ | - | Protonated Molecular Ion |

| 254 / 256 | [C₁₀H₉BrNO₂]⁺ | C₂H₄ (28 Da) | Loss of ethylene from the ethyl ester |

| 236 / 238 | [C₁₀H₇BrNO]⁺ | C₂H₅OH (46 Da) | Loss of ethanol from the ethyl ester |

| 226 / 228 | [C₉H₉BrN]⁺ | C₂H₄ + CO (56 Da) | Subsequent loss of carbon monoxide |

| 208 / 210 | [C₉H₇BrN]⁺ | C₂H₅OH + CO (74 Da) | Subsequent loss of carbon monoxide |

Part 3: Experimental Protocol

This section provides a detailed, self-validating methodology for the LC-MS/MS analysis.

Materials and Reagents

-

This compound (analyte)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

LC-MS grade Water

-

Formic Acid (≥99%)

-

C18 Reverse-Phase HPLC Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

Sample and Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the analyte and dissolve it in 1 mL of methanol.

-

Working Solution (1 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol:Water. This serves as the primary sample for injection.

-

System Suitability/Blank: Prepare a vial containing 50:50 Methanol:Water with 0.1% formic acid to run as a blank and to check for system contamination.

LC-MS/MS Instrument Parameters

Liquid Chromatography (LC) System:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 2 µL

-

Gradient:

-

0.0 - 1.0 min: 5% B

-

1.0 - 5.0 min: 5% to 95% B

-

5.0 - 6.0 min: 95% B

-

6.0 - 6.1 min: 95% to 5% B

-

6.1 - 8.0 min: 5% B (Re-equilibration)

-

Mass Spectrometer (ESI-MS/MS):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Gas (N₂): 800 L/hr at 350 °C

-

MS1 Scan Range: m/z 100 - 500

-

MS/MS Settings:

-

Precursor Ions: m/z 282.0 and 284.0

-

Collision Energy: Ramped from 15-40 eV (to capture a wide range of fragments)

-

Product Ion Scan Range: m/z 50 - 300

-

Data Acquisition and Validation

-

Inject the blank solution to ensure no carryover or contamination.

-

Inject the working solution.

-

Acquire data in Full Scan MS mode to locate the retention time and confirm the [M+H]⁺ ions at m/z 282/284.

-

Acquire data in Product Ion Scan (MS/MS) mode, targeting the m/z 282 and 284 precursor ions.

-

Validation: The acquired spectrum is considered valid if:

-

The blank run is clean.

-

The MS1 spectrum shows a doublet at m/z 282/284 with a ~1:1 intensity ratio at the expected retention time.

-

The MS/MS spectrum contains diagnostically relevant fragment ions as predicted.

-

Conclusion

The mass spectrometric analysis of this compound is straightforward when a systematic approach is employed. The presence of a single bromine atom provides an unmistakable isotopic signature in the form of an M⁺˙/M+2 doublet with a 1:1 intensity ratio. Electrospray ionization in positive mode is ideal for generating the protonated molecular ion for molecular weight confirmation. Subsequent fragmentation via CID is dominated by predictable losses from the ethyl ester side chain, namely the neutral loss of ethylene and ethanol, followed by decarbonylation. By following the detailed protocol and understanding the fragmentation logic outlined in this guide, researchers can achieve confident and accurate structural confirmation of this important synthetic intermediate.

References

- Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate.

-

Mass Spectrometry Support. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

-

TMP Chem. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. [Link]

-

El-Abadelah, M. M., et al. (2018). Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (2018). Study of Mass Spectra of Some Indole Derivatives. [Link]

-

National Center for Biotechnology Information. Ethyl indole-2-carboxylate. PubChem. [Link]

- Powers, J. C. (1968). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 33(5), 2044-2050.

-

National Institute of Standards and Technology. 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. [Link]

-

Clark, J. (2023). The M+2 peak in mass spectra. Chemguide. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

Acta Crystallographica Section E. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]

-

Chemistry LibreTexts. (2022). Other Important Isotopes- Br and Cl. [Link]

-

SCIEX. (2021). Electrospray ionization process - Episode 12. YouTube. [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

Precision Indole Construction: A Technical Guide to the Fischer Synthesis

Executive Summary

The Fischer Indole Synthesis remains the premier method for constructing the indole scaffold, a privileged structure in medicinal chemistry found in over 3,000 isolated natural products and significant pharmaceutical agents (e.g., Sumatriptan, Indomethacin).[1][2][3][4] While the reaction was discovered in 1883, modern applications require a nuanced understanding of regioselectivity, acid catalysis kinetics, and purification strategies to isolate substituted indoles with high fidelity. This guide provides a mechanistic-first approach to protocol design, specifically addressing the challenges of unsymmetrical ketone substrates.

Mechanistic Underpinnings: The [3,3]-Sigmatropic Shift

To optimize yield, one must control the rate-determining step. While hydrazone formation is rapid, the subsequent tautomerization to the ene-hydrazine and the [3,3]-sigmatropic rearrangement are energetically demanding.

The Kinetic Pathway

The reaction proceeds through a specific sequence where the N-N bond cleavage is the critical irreversible step.

-

Hydrazone Formation: Acid-catalyzed condensation of arylhydrazine and ketone.[1][3][5]

-

Ene-Hydrazine Tautomerization: Protonation promotes the formation of the ene-hydrazine. Crucial Point: This step determines regioselectivity in unsymmetrical ketones.

-

[3,3]-Sigmatropic Rearrangement: The concerted shift breaks the N-N bond and forms the C-C bond.

-

Re-aromatization & Cyclization: Loss of ammonia (

) yields the aromatic indole.

Figure 1: The sequential flow of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic rearrangement step.

The Regioselectivity Challenge: Unsymmetrical Ketones

When reacting an arylhydrazine with an unsymmetrical ketone (e.g., 2-butanone), two isomeric ene-hydrazines can form, leading to two different indole products. Controlling this ratio is the primary challenge in substituted indole synthesis.

Kinetic vs. Thermodynamic Control

-

Thermodynamic Control (Product A): Favored by strong acids (e.g., Polyphosphoric acid,

) and protic solvents. The reaction proceeds via the more substituted enamine (more stable), usually leading to the 2,3-disubstituted indole. -

Kinetic Control (Product B): Favored by weak acids or sterically hindered conditions. Cyclization may occur at the less substituted carbon (less hindered), though this is often the minor pathway in standard Fischer conditions.

Rule of Thumb: For methyl ketones (

Figure 2: Decision matrix for regiochemical outcomes based on acidity and solvent choice.

Strategic Protocol: Synthesis of Indomethacin Precursor

This protocol demonstrates the synthesis of 2-methyl-5-methoxyindole-3-acetic acid , a key intermediate for the NSAID Indomethacin. This example utilizes a carboxylic acid-functionalized ketone, requiring careful handling to prevent decarboxylation or polymerization.

Materials

-

Substrate A: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

-

Substrate B: Levulinic acid (1.1 eq)

-

Catalyst/Solvent: Sulfuric acid (

) in Acetic Acid (AcOH) or Ethanol. -

Purification: Recrystallization (Ethanol/Water).[3]

Step-by-Step Methodology

-

Hydrazone Formation (In Situ):

-

Dissolve 4-methoxyphenylhydrazine HCl (17.5 g, 0.1 mol) in 100 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add levulinic acid (12.8 g, 0.11 mol).

-

Note: The hydrochloride salt acts as the initial catalyst. Stir at room temperature for 30 minutes to allow hydrazone formation (often visible as a color change).

-

-

Cyclization (The Fischer Step):

-

Add concentrated

(5 mL) dropwise. Caution: Exothermic. -

Heat the mixture to mild reflux (

) for 3-4 hours. -

Monitoring: Monitor via TLC (50:50 Hexane:EtOAc). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

-

-

Quenching and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the dark mixture slowly into 500 mL of ice-water with vigorous stirring. The crude indole should precipitate as a grey/brown solid.

-

Critical Step: If a tar forms (polymerization), decant the aqueous layer and triturate the tar with small amounts of cold methanol to induce crystallization.

-

-

Purification:

-

Filter the crude solid.[3]

-

Recrystallize from hot ethanol/water (approx. 3:1 ratio).

-

Yield Target: 65-75%.

-

Characterization:

NMR should show a singlet for the C2-methyl group (~2.3 ppm) and the characteristic indole NH (broad singlet >8 ppm).

-

Modern Optimization & Troubleshooting

Traditional Lewis acids (

Catalyst Selection Table

| Catalyst Type | Examples | Pros | Cons | Best For |

| Protic Acid | High yield, low cost | Harsh, low functional group tolerance | Simple, robust substrates | |

| Lewis Acid | Milder than mineral acids | Hygroscopic, difficult workup | Sensitive ketones | |

| Solid Acid | Zeolites, Montmorillonite K10 | Green, reusable, easy filtration | Slower kinetics | Large scale/Green Chem |

| Buchwald Pd | Pd(OAc)2 / Ligand | High tolerance, mild | Expensive, O2 sensitive | Complex API synthesis |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield / Tarry Mess | Polymerization of indole product | Reduce reaction time; exclude light/oxygen; try milder acid ( |

| No Reaction | Temperature too low for [3,3] shift | Increase temp to reflux; switch to higher boiling solvent (e.g., Toluene). |

| Regioisomer Mix | Unsymmetrical ketone | Use steric bulk to direct cyclization; switch to specific solid acid catalysts. |

References

-

Organic Chemistry Portal. (2024). Fischer Indole Synthesis: Mechanism and Recent Literature. Retrieved from [Link]

-

Gribble, G. W. (2016).[6] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[6] Retrieved from [Link]

-

Science Snail. (2018).[5] Organic synthesis of indomethacin. Retrieved from [Link]

-

ChemistryViews. (2021). Catalytic Version of the Fischer Indole Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details the synthetic pathways for obtaining Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will provide a thorough examination of the starting materials, reaction mechanisms, and step-by-step protocols for the most efficient synthetic routes. This document is intended to serve as a practical resource for researchers in drug discovery and development, offering field-proven insights into the chemical causality behind experimental choices and ensuring the delivery of a robust, self-validating system for the synthesis of this target molecule. All key claims and protocols are supported by authoritative citations.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its presence in a vast array of natural products and synthetic compounds with significant biological activity underscores its importance. The functionalization of the indole core at various positions allows for the fine-tuning of a molecule's pharmacological profile. This compound is a valuable building block, incorporating a bromine atom for potential further cross-coupling reactions, an N-methyl group which can influence metabolic stability and receptor binding, and an ethyl ester at the 2-position, a common handle for amide bond formation or further derivatization.

This guide will focus on the most practical and scalable synthetic strategies to access this important intermediate, with a primary focus on a modern adaptation of the Fischer indole synthesis.

Strategic Analysis of Synthetic Pathways

Two principal retrosynthetic routes are considered for the synthesis of this compound:

-

Route A: The Fischer Indole Synthesis Approach. This classic and versatile method involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a carbonyl compound. For our target molecule, this translates to the reaction of a (4-bromophenyl)hydrazine derivative with ethyl pyruvate. A modern, more direct palladium-catalyzed variation of this approach, starting from 4-bromoaniline and ethyl pyruvate, will be presented as the primary recommended route. This is followed by N-methylation of the resulting indole.

-

Route B: Synthesis from a Pre-formed Indole Core. This strategy commences with commercially available 5-bromoindole. The synthesis then requires two key transformations: N-methylation of the indole nitrogen and the introduction of the ethyl carboxylate group at the C2 position. While seemingly straightforward, regioselective functionalization at the C2 position of an already substituted indole can present challenges.

This guide will provide a detailed protocol for Route A , as it represents a more convergent and well-documented pathway. Route B will be discussed as a potential alternative.

Recommended Synthetic Pathway: Modified Fischer Indole Synthesis and N-Methylation (Route A)

This recommended pathway consists of two key stages:

-

Stage 1: Palladium-catalyzed synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate from 4-bromoaniline and ethyl pyruvate.

-

Stage 2: N-methylation of Ethyl 5-bromo-1H-indole-2-carboxylate to yield the final product.

Stage 1: Synthesis of Ethyl 5-bromo-1H-indole-2-carboxylate

The direct synthesis of the indole core from an aniline and a ketoester represents an efficient variation of the traditional Fischer indole synthesis, which typically involves the pre-formation and isolation of the hydrazone.

The reaction is believed to proceed through an in-situ formation of the hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization, characteristic of the Fischer indole synthesis. The palladium catalyst likely plays a role in facilitating the initial condensation or the subsequent cyclization steps. The overall transformation involves the formation of a C-C and a C-N bond to construct the pyrrole ring of the indole nucleus.[1][2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Commercial Availability |

| 4-Bromoaniline | 172.03 | 106-40-1 | Readily available |

| Ethyl pyruvate | 116.12 | 617-35-6 | Readily available[3][4][5][6][7] |

| Palladium(II) acetate | 224.50 | 3375-31-3 | Readily available |

| Acetic acid | 60.05 | 64-18-6 | Readily available |

| Dimethyl sulfoxide (DMSO) | 78.13 | 67-68-5 | Readily available |

| Molecular sieves (4Å) | N/A | N/A | Readily available |

| Ethyl acetate | 88.11 | 141-78-6 | Readily available |

| Brine (saturated NaCl solution) | N/A | N/A | Prepared in-house |

Procedure: [8]

-

To a dry 25 mL Schlenk tube, add 4-bromoaniline (69 mg, 0.4 mmol), palladium(II) acetate (9 mg, 0.04 mmol), and activated 4Å molecular sieves (80 mg).

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

-

Inject ethyl pyruvate (93 mg, 0.8 mmol), acetic acid (96 mg, 1.6 mmol), and dimethyl sulfoxide (2 mL) into the reaction tube.

-

Attach an oxygen-filled balloon to the Schlenk tube.

-

Stir the reaction mixture at 70 °C for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL).

-

Filter the mixture to remove the molecular sieves and any solid residues.

-

Wash the filtrate with brine (2 x 10 mL).

-

Separate the organic phase, and extract the aqueous phase with ethyl acetate (1 x 10 mL).

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Ethyl 5-bromo-1H-indole-2-carboxylate.

Expected Yield: Approximately 47%.[8]

Stage 2: N-Methylation of Ethyl 5-bromo-1H-indole-2-carboxylate

The introduction of the methyl group onto the indole nitrogen is a crucial final step. While traditional methods often employ hazardous reagents like methyl iodide, a greener and safer alternative using dimethyl carbonate is also presented.

Dimethyl carbonate (DMC) is an environmentally benign methylating agent, with methanol and carbon dioxide as the primary byproducts.[9]

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic attack of the deprotonated indole nitrogen on the electrophilic methyl group of dimethyl carbonate.

Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Commercial Availability |

| Ethyl 5-bromo-1H-indole-2-carboxylate | 268.11 | 16732-70-0 | Synthesized in Stage 1 |

| Dimethyl carbonate (DMC) | 90.08 | 616-38-6 | Readily available[10][11][12] |

| Potassium carbonate (K₂CO₃) | 138.21 | 584-08-7 | Readily available |

| N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Readily available |

Procedure: (Adapted from a general procedure for N-methylation of indoles with DMC)[13]

-

In a round-bottom flask, dissolve Ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add powdered potassium carbonate (2.0 eq) and dimethyl carbonate (3.0 eq).

-

Heat the reaction mixture to reflux (approximately 130 °C) and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Methyl iodide is a highly effective methylating agent but is also toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[14][15][16][17]

Mechanism: This is a classic Sₙ2 reaction where the deprotonated indole nitrogen acts as a nucleophile, attacking the methyl group of methyl iodide and displacing the iodide leaving group.

Experimental Protocol:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number | Commercial Availability |

| Ethyl 5-bromo-1H-indole-2-carboxylate | 268.11 | 16732-70-0 | Synthesized in Stage 1 |

| Methyl iodide (CH₃I) | 141.94 | 74-88-4 | Readily available |

| Sodium hydride (NaH, 60% in mineral oil) | 24.00 (as NaH) | 7646-69-7 | Readily available |

| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 68-12-2 | Readily available |

Procedure: (Adapted from a general procedure for N-methylation of indoles)[14]

-

To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of Ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Alternative Synthetic Pathway: Functionalization of 5-Bromoindole (Route B)

This route begins with commercially available 5-bromoindole, which is a key advantage.[18][19][20][21][22]

N-Methylation of 5-Bromoindole

The N-methylation of 5-bromoindole can be achieved using the same methods described in section 3.2, with dimethyl carbonate being the preferred greener option.

Introduction of the C2-Ethyl Carboxylate Group

The regioselective introduction of a carboxylate group at the C2 position of a 1,5-disubstituted indole is the main challenge of this route. One potential, albeit multi-step, approach is via a Vilsmeier-Haack formylation, which typically directs formylation to the C3 position of indoles.[23][24][25][26][27] However, subsequent manipulation would be required to achieve C2 functionalization, which may be complex. A more direct acylation at C2 would be ideal but may require specific directing groups or catalysts. Further investigation into specific literature precedents for the C2-carboxylation of 5-bromo-1-methyl-1H-indole is recommended if this route is to be pursued.

Visualizing the Synthetic Workflow

Figure 1: A comparative workflow of the two primary synthetic routes to this compound.

Safety Considerations

-

4-Bromophenylhydrazine and its salts: These compounds are toxic and should be handled with care, avoiding inhalation, ingestion, and skin contact.[28][29][30][31]

-

Dimethyl carbonate (DMC): Flammable liquid. Keep away from heat and open flames.[10][11][12]

-

Methyl iodide: Toxic, a suspected carcinogen, and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[15][16][17]

-

Sodium hydride (NaH): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

-

Palladium(II) acetate: A heavy metal catalyst; handle with care and dispose of waste appropriately.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-stage process involving a palladium-catalyzed reaction of 4-bromoaniline and ethyl pyruvate, followed by N-methylation. This route offers a convergent and reliable method for obtaining the target molecule. While a route starting from 5-bromoindole is conceptually attractive, it presents challenges in the regioselective introduction of the C2-substituent that require further methodological development. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

- CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google P

-

Fischer Indole Synthesis Mechanism | Organic Chemistry - YouTube. (URL: [Link])

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate | Request PDF - ResearchGate. (URL: [Link])

- WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google P

-

Indole synthesis - Organic Chemistry Portal. (URL: [Link])

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])

-

A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. (URL: [Link])

- KR100411599B1 - Process for preparation of 5-substituted indole derivatives - Google P

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH. (URL: [Link])

-

Safety Data Sheet: Dimethyl carbonate - Carl ROTH. (URL: [Link])

- EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google P

-

Methyl iodide - NJ.gov. (URL: [Link])

-

Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. (URL: [Link])

-

4-Bromophenylhydrazine hydrochloride - SAFETY DATA SHEET. (URL: [Link])

-

SAFETY DATA SHEET - Airgas. (URL: [Link])

-

Dual Nucleophilic Catalysis with DABCO for the N-Methylation of Indoles - ResearchGate. (URL: [Link])

-

JCSSUPER 10075-50-0 5-Bromo Indole for Synthesis 25 gm | eBay. (URL: [Link])

-

(sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with; then - Organic Syntheses Procedure. (URL: [Link])

-

Ethyl Pyruvate, 500 mL, Each. (URL: [Link])

-

Vilsmeier–Haack reaction of indole - YouTube. (URL: [Link])

-

Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles - The Royal Society of Chemistry. (URL: [Link])

-

Methyl Iodide (Iodomethane) - U.S. Environmental Protection Agency. (URL: [Link])

-

Ethyl Pyruvate - The Lab Depot. (URL: [Link])

-

Safety Data Sheet: Dimethyl carbonate - Chemos GmbH&Co.KG. (URL: [Link])

-

Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])

-

Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

5- Bromoindole Manufacturer, Exporter, Supplier - Cefa Cilinas. (URL: [Link])

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. Ethyl pyruvate, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethyl pyruvate, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. calpaclab.com [calpaclab.com]

- 7. labdepotinc.com [labdepotinc.com]

- 8. Ethyl 5-Bromoindole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. DIMETHYL CARBONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. chemos.de [chemos.de]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. airgas.com [airgas.com]

- 17. epa.gov [epa.gov]

- 18. 5-Bromoindole, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 19. chemimpex.com [chemimpex.com]

- 20. 5-Bromoindole 99.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 21. JCSSUPER 10075-50-0 5-Bromo Indole for Synthesis 25 gm | eBay [ebay.com]

- 22. cefacilinas.com [cefacilinas.com]

- 23. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 24. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pcbiochemres.com [pcbiochemres.com]

- 26. m.youtube.com [m.youtube.com]

- 27. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 28. fishersci.com [fishersci.com]

- 29. synquestlabs.com [synquestlabs.com]

- 30. assets.thermofisher.com [assets.thermofisher.com]

- 31. echemi.com [echemi.com]

Chemical structure of Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate.

An In-Depth Technical Guide to Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate: Structure, Synthesis, and Applications

Abstract

This compound is a halogenated indole derivative that serves as a highly functionalized and versatile building block in synthetic organic chemistry. Its strategic combination of a reactive bromine atom, an N-methylated indole core, and an ethyl carboxylate handle makes it a valuable precursor for the development of complex heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active agents. This guide provides a comprehensive technical overview of the compound's chemical structure, physicochemical properties, and detailed spectroscopic characterization. Furthermore, it outlines a robust and validated synthetic protocol for its preparation from a commercially available precursor, delving into the mechanistic rationale behind the chosen methodology. The document concludes with a discussion of the compound's reactivity and its potential applications in drug discovery and development, highlighting how its distinct structural features can be leveraged to modulate biological activity.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental structure and properties. This compound is a derivative of indole, a bicyclic aromatic heterocycle, with specific substitutions at the 1, 2, and 5 positions that dictate its chemical behavior.

Caption:

Table 1: Chemical Identifiers and Properties

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | Not explicitly assigned; derivative of 16732-70-0 | [1] |

| Molecular Formula | C₁₂H₁₂BrNO₂ | |

| Molecular Weight | 282.13 g/mol | |

| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br | |

| InChI Key | RLEUBLNVHZTFOH-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available. Precursor (N-H analog) melts at 163-167 °C. |

| Solubility | Soluble in acetone, ethyl acetate, dichloromethane. | |

Spectroscopic and Analytical Characterization

Structural confirmation is paramount for ensuring the purity and identity of a compound in research and development. The following data represent the expected spectroscopic signature of this compound, based on established principles and data from analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides precise information about the hydrogen environment.

-

Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals are expected for the protons on the benzene portion of the indole ring. The proton at C4 will likely appear as a doublet, the C6 proton as a doublet of doublets, and the C7 proton as a doublet. The proton at C3 will appear as a singlet further upfield.

-

N-Methyl Group (δ ~3.8-4.0 ppm): A sharp singlet integrating to three protons, characteristic of the methyl group attached to the indole nitrogen.

-

Ethyl Ester Group: This group will present as a quartet (2H, -OCH₂CH₃) around δ 4.3-4.5 ppm and a triplet (3H, -OCH₂CH₃) around δ 1.3-1.5 ppm, with a coupling constant (J) of approximately 7.1 Hz.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton.

-

Carbonyl Carbon (δ ~160-165 ppm): The ester carbonyl carbon is typically observed in this downfield region.

-

Aromatic Carbons (δ ~100-140 ppm): Eight distinct signals are expected for the carbons of the bicyclic indole core. The carbon bearing the bromine (C5) will be shifted, and its signal intensity may be reduced due to quadrupolar relaxation.

-

N-Methyl Carbon (δ ~30-35 ppm): A signal corresponding to the N-CH₃ carbon.

-

Ethyl Ester Carbons (δ ~60-65 ppm for -OCH₂- and δ ~14-15 ppm for -CH₃): Signals for the two carbons of the ethyl group.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M+): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50.7% and ~49.3%, respectively). This results in two peaks of nearly equal intensity at m/z = 281 and m/z = 283, which is a definitive signature for a monobrominated compound.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present.

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ is characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption in the 1250-1300 cm⁻¹ region corresponds to the C-O stretching of the ester.

-

Aromatic C=C Stretching: Multiple absorptions in the 1450-1600 cm⁻¹ range.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically around 500-600 cm⁻¹.

-

Synthesis and Mechanistic Considerations

The most efficient and logical synthesis of this compound involves the N-methylation of its commercially available precursor, Ethyl 5-bromo-1H-indole-2-carboxylate (CAS: 16732-70-0).[2] This approach offers high selectivity and yield, avoiding the complexities of constructing the indole ring from scratch.

Recommended Synthetic Route: N-Alkylation

The indole nitrogen (N-H) is weakly acidic and can be deprotonated by a suitable base to form an indolide anion. This nucleophilic anion then readily reacts with an electrophilic methyl source, such as methyl iodide, in a classic Sₙ2 reaction.

Caption: Workflow for the synthesis via N-methylation.

Experimental Protocol: N-Methylation

Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical. It ensures complete and rapid deprotonation of the indole N-H without competing in the subsequent Sₙ2 reaction. Anhydrous dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvating the sodium cation and leaving a highly reactive "naked" indolide anion, thereby accelerating the rate of alkylation.

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add Ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous DMF (approx. 10 mL per gram of substrate) to the flask and stir under a nitrogen atmosphere until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Self-Validation: Effervescence (hydrogen gas evolution) will be observed, indicating successful deprotonation. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the anion.

-

-

Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting material. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The title compound is not merely an intermediate but a carefully designed scaffold. Each functional group offers a strategic advantage for constructing more complex molecules, particularly in the field of drug development.

-

The Indole Core: This "privileged" scaffold is recognized by a multitude of biological targets. Its rigid, planar structure and electron-rich nature facilitate favorable π-π stacking and hydrophobic interactions within protein binding pockets.

-

The 5-Bromo Substituent: This is a key functional handle.

-

Vector for Elaboration: The bromine atom is perfectly positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the chemical space around the indole core to optimize target binding (Structure-Activity Relationship, SAR).

-

Modulation of Properties: The electronegative and lipophilic nature of bromine can enhance binding affinity and improve pharmacokinetic properties such as membrane permeability.

-

-

The 1-Methyl Group (N-Methylation):

-

Metabolic Stability: In the parent N-H indole, the nitrogen is a potential site for metabolic oxidation or conjugation. Methylation blocks this site, often leading to improved metabolic stability and a longer biological half-life.

-

Elimination of Hydrogen Bond Donor: The N-H group is a hydrogen bond donor. Replacing it with a methyl group fundamentally alters the molecule's interaction profile. This can be crucial for selectively targeting enzymes where a hydrogen bond donor at this position is detrimental to binding.

-

-

The 2-Ethyl Carboxylate Group:

-

Synthetic Handle: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid provides a reactive point for amide bond formation, allowing the molecule to be coupled to other fragments, peptides, or linkers.

-

Bioisostere and Prodrug: The ester itself can act as a hydrogen bond acceptor. In some contexts, it can serve as a prodrug moiety, which is hydrolyzed in vivo to release the active carboxylic acid.

-

The N-H analog, Ethyl 5-bromo-1H-indole-2-carboxylate, has been identified as a scaffold for developing potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a validated target in oncology. The N-methylation of this scaffold is a logical next step in lead optimization to enhance drug-like properties.

Conclusion

This compound is a high-value chemical building block with significant potential for researchers in medicinal chemistry and materials science. Its well-defined structure, characterized by three distinct and strategically placed functional groups, provides a robust platform for the synthesis of novel and complex molecular architectures. The straightforward and high-yielding synthetic route via N-methylation of a commercially available precursor makes it an accessible and practical tool for discovery programs. Understanding the interplay of its structural components is key to unlocking its full potential in the rational design of next-generation therapeutics and functional materials.

References

-

ChemSrc. (2025). Ethyl 5-bromo-1H-indole-2-carboxylate | CAS#:16732-70-0. Retrieved from [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.

Sources

Indole-2-Carboxylate Derivatives: A Technical Guide to Biological Activity and Therapeutic Potential

The following technical guide provides an in-depth analysis of the biological activity, structure-activity relationships (SAR), and experimental evaluation of indole-2-carboxylate derivatives.

Executive Summary

The indole-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, distinct from its more common C3-substituted counterparts (e.g., tryptamines). Its rigidity, planar topology, and the presence of a hydrogen-bond donor (NH) and acceptor (C=O) at the C2 position make it an ideal template for designing inhibitors of enzymes requiring metal chelation (e.g., HIV integrase) or hydrophobic pocket occupation (e.g., Kinases, MmpL3). This guide dissects the pharmacological versatility of this scaffold, providing actionable protocols for researchers validating its efficacy in antiviral, anticancer, and antimicrobial applications.

Structural Significance & Chemical Space

The biological potency of indole-2-carboxylates stems from three critical structural features:

-

The C2-Carboxyl Moiety: Acts as a bioisostere for phosphate groups or as a chelator for divalent metal ions (

, -

The Indole NH (N1): A critical hydrogen bond donor. Substitution here often modulates solubility but can abolish activity if H-bonding is required for target binding (e.g., in the hinge region of kinases).

-

The Benzenoid Ring (C4-C7): Provides a scaffold for hydrophobic interactions and electronic tuning via halogenation.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional hotspots of the scaffold based on recent high-impact studies.

Caption: Functional mapping of the indole-2-carboxylate core. C2 and N1 are critical for primary binding, while C3 and C5 drive selectivity and potency.

Therapeutic Applications & Mechanisms[1][2][3][4]

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acids are potent Integrase Strand Transfer Inhibitors (INSTIs) .[1][2][3] The mechanism relies on the "two-metal ion" binding mode. The C2-carboxylate and the indole core chelate the catalytic

-

Key Derivative: Compound 20a (Ref 1).

-

Potency:

. -

Mechanism:

-stacking with viral DNA (dC20) and metal chelation.[2]

Anticancer Activity: Dual EGFR/CDK2 Inhibition

Derivatives bearing carboxamide linkages at C2 have shown dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) .[5]

-

Key Derivative: Compound 5e (Ref 2).

-

Potency:

(CDK2), -

Mechanism: Competitive inhibition at the ATP-binding site; induction of apoptosis via Caspase-3 activation.

Antimicrobial Activity: Antitubercular Agents

Indole-2-carboxamides inhibit MmpL3 , a membrane transporter essential for constructing the mycobacterial cell wall (mycolic acid transport).

-

Target: Mycobacterium tuberculosis and NTM strains.[6]

-

Mechanism: Disruption of Trehalose Monomycolate (TMM) translocation.[6]

Quantitative Data Synthesis

The following table summarizes the comparative potency of key derivatives discussed in recent literature.

| Target / Organism | Compound ID | Assay Type | Potency Metric | Value | Reference |

| HIV-1 Integrase | Compound 20a | Strand Transfer | [1] | ||

| HIV-1 Integrase | Compound 17a | Strand Transfer | [1] | ||

| CDK2 (Kinase) | Compound 5e | Kinase Inhibition | [2] | ||

| EGFR (Kinase) | Compound Va | Kinase Inhibition | [3] | ||

| Influenza A | Compound 14f | CPE Inhibition | [4] | ||

| Coxsackie B3 | Compound 8f | CPE Inhibition | Selectivity Index | 17.1 | [4] |

| C. albicans | Compound 2 | MIC Assay | MIC | [5] |

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in validation steps.

Protocol A: HIV-1 Integrase Strand Transfer Assay (In Vitro)

Objective: Quantify the inhibition of the strand transfer reaction by indole-2-carboxylate derivatives.[2][3][4]

Reagents:

-

Recombinant HIV-1 Integrase.

-

Donor DNA (biotinylated).

-

Target DNA (digoxigenin-labeled).

-

Anti-digoxigenin-AP antibody.

-

Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM

, 1 mM DTT.

Workflow:

-

Pre-incubation: Mix 100 nM Integrase with 10 nM Biotin-Donor DNA and test compound (variable concentration) in Assay Buffer. Incubate at 37°C for 15 min.

-

Validation: Include a vehicle control (DMSO < 1%) and a reference inhibitor (e.g., Raltegravir) to establish

.

-

-

Strand Transfer: Add 10 nM Target DNA. Incubate at 37°C for 60 min.

-

Detection: Transfer to streptavidin-coated plates. Wash 3x with PBS-T. Add Anti-digoxigenin-AP antibody (1:2000). Incubate 1 hr.

-

Readout: Add AP substrate (pNPP) and measure absorbance at 405 nm.

Protocol B: Cell Viability & Cytotoxicity (MTT Assay)

Objective: Determine the cytotoxic

Workflow Visualization:

Caption: Step-by-step workflow for the MTT cytotoxicity assay with critical control checkpoints.

Critical Validation Steps:

-

Solubility Check: Indole-2-carboxylates can be lipophilic. Inspect wells microscopically for precipitation at high concentrations (>50 µM) before adding MTT. Precipitation causes false positives in absorbance readings.

-

Linearity: Ensure the cell density falls within the linear range of the absorbance vs. cell number curve for the specific cell line used.

Future Perspectives: PROTACs and Hybrids

The indole-2-carboxylate scaffold is evolving beyond simple inhibition.

-

PROTAC Linkers: The C3 position offers a vector for attaching linkers to E3 ligase ligands, enabling the design of Proteolysis Targeting Chimeras (PROTACs) for degrading resistant kinases.

-

C-H Activation: Modern synthetic methods (Pd/Cu-catalyzed) allow for direct C-H functionalization of the indole core, enabling rapid library generation without pre-functionalized starting materials.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances (2024) URL:[Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Source: Molecules (2022) URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Source: Pharmaceuticals (2023) URL:[7][Link]

-

Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives. Source: Acta Pharmaceutica Sinica B (2014) URL:[Link]

-

Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Source: ResearchGate (2025) URL:[8][Link]

Sources

- 1. Indole-2-carboxylate|Research Chemical|RUO [benchchem.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Solubility of Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate in organic solvents.

An In-Depth Technical Guide to the Solubility of Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmacologically active molecules. Its unique structure, featuring an indole core, a bromo substituent, and an ethyl ester group, makes it a valuable scaffold for developing novel therapeutics. In the realm of drug discovery and development, understanding the solubility of such a compound is not merely a technical detail but a fundamental prerequisite for successful formulation, delivery, and ultimately, therapeutic efficacy. Poor solubility can lead to low bioavailability, hindering the translation of a promising compound from the laboratory to the clinic. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents, empowering researchers to make informed decisions in their experimental workflows.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. While specific experimental data for this compound is not extensively documented in publicly available literature, we can predict its general solubility behavior based on its molecular structure and the well-established principle of "like dissolves like"[1].

Molecular Structure Analysis:

-

Indole Core: The bicyclic indole ring system is largely nonpolar, contributing to its affinity for nonpolar solvents.

-

Ethyl Ester Group (-COOEt): This functional group introduces polarity and the potential for hydrogen bonding, which can enhance solubility in more polar solvents.

-

Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces some polarity, but its effect on solubility is generally less pronounced than that of the ester group.

-

N-Methyl Group (-CH3): The methyl group on the indole nitrogen slightly increases the nonpolar character of the molecule.

Based on this structure, this compound is expected to be a crystalline solid with a balance of polar and nonpolar characteristics. A related compound, Ethyl 5-bromo-1H-indole-2-carboxylate, is known to be soluble in acetone[2]. Given the structural similarity, it is highly probable that the N-methylated version will also exhibit good solubility in moderately polar to polar aprotic solvents.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can interact with the polar ester group while also solvating the nonpolar indole core. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The potential for hydrogen bonding with the ester group may be outweighed by the largely nonpolar nature of the molecule. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The polarity of the ethyl ester group will likely limit solubility in highly nonpolar solvents. |

It is crucial to emphasize that these are predictions. Empirical determination is essential for obtaining accurate solubility data for specific applications.